

An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Amino-2-fluoro-3-methylbenzonitrile

Cat. No.: B1521093

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Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Amino-2-fluoro-3-methylbenzonitrile**, a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.

Core Molecular Identity and Structure

4-Amino-2-fluoro-3-methylbenzonitrile is a substituted aromatic compound featuring three distinct functional groups—amino, fluoro, and nitrile—on a toluene scaffold. This unique arrangement makes it a valuable and reactive intermediate for constructing more complex molecular architectures.

Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity and steric profile. The fluorine atom is positioned ortho to the nitrile group, while the amino and methyl groups are positioned meta and para to it, respectively.

Caption: 2D Structure of **4-Amino-2-fluoro-3-methylbenzonitrile**.

Chemical and Physical Properties

The physicochemical properties of this compound are essential for planning reactions, purification, and storage. The presence of the polar amino and nitrile groups, combined with the nonpolar methyl group and the electronegative fluorine, results in moderate polarity.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FN ₂	[1]
Molecular Weight	150.16 g/mol	[1] [2] [3]
CAS Number	757247-93-1	[3]
Appearance	Solid	-
Purity	≥97%	[2] [3]
LogP	1.657	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]

Key Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are standard.

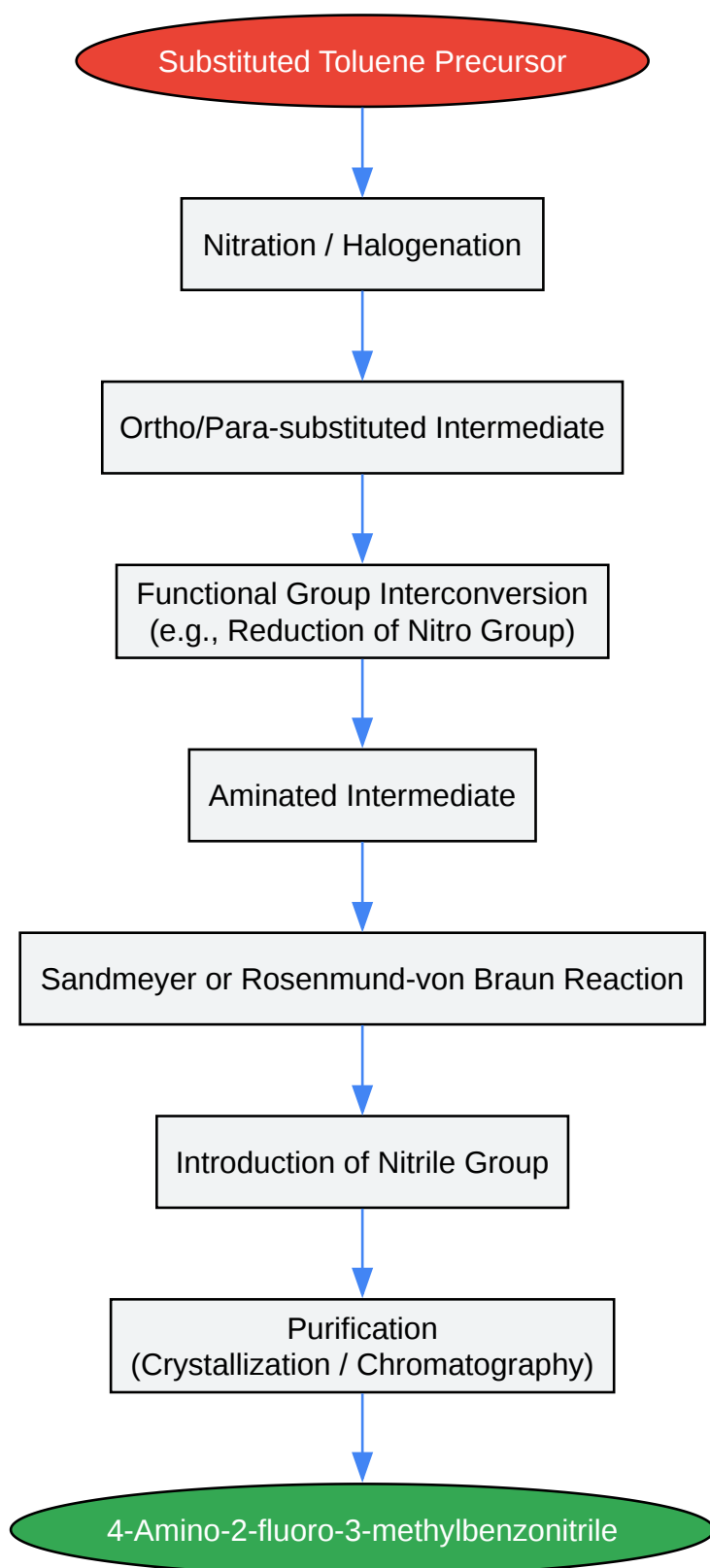
Identifier Type	Value	Source
IUPAC Name	4-amino-2-fluoro-3-methylbenzonitrile	[3]
InChI	InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3	[3]
InChI Key	GTAKXKONKSMWLZ-UHFFFAOYSA-N	[2][3]
Canonical SMILES	<chem>CC1=C(C=CC(=C1F)C#N)N</chem>	[3]
MDL Number	MFCD18826339	[3]

Synthesis and Purification Protocols

The synthesis of substituted benzonitriles often involves multi-step pathways starting from simpler aromatic precursors. While specific, proprietary synthesis routes may vary, a general and logical approach can be inferred from related chemical literature and patents concerning analogous structures. A plausible route involves the strategic introduction of the functional groups onto a pre-existing benzene ring.

Conceptual Synthesis Workflow

A common strategy for producing such multi-substituted aromatics is to start with a simpler, commercially available precursor and sequentially add the required functional groups. The order of these additions is critical to ensure correct regioselectivity, guided by the directing effects of the existing substituents.



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Caption: Conceptual workflow for the synthesis of the target compound.

Standard Laboratory Purification Protocol

Post-synthesis, achieving high purity is paramount for subsequent applications, especially in drug development. Recrystallization is often the preferred method for crystalline solids.

Objective: To purify crude **4-Amino-2-fluoro-3-methylbenzonitrile** to $\geq 98\%$ purity.

Principle: This protocol relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.

Methodology:

- **Solvent Screening:** Begin by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. An ideal system would be a binary mixture, such as ethanol/water or ethyl acetate/heptane.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair) to fully dissolve the compound. This should be done on a hot plate with stirring, bringing the solution to a gentle boil.
- **Decolorization (Optional):** If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for an additional 5-10 minutes.
- **Hot Filtration:** Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
- **Purity Analysis:** Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and measure the melting point.

Applications in Medicinal Chemistry and Agrochemicals

The true value of **4-Amino-2-fluoro-3-methylbenzonitrile** lies in its role as a versatile intermediate. The strategic placement of its functional groups allows for diverse and selective chemical transformations.

- **Pharmaceutical Research:** This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The fluorinated benzonitrile motif is found in numerous drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties.[5][6] Its structure is particularly valuable in developing drugs for oncology and neurology.[4]
- **Agrochemical Development:** Similar to pharmaceuticals, the inclusion of a fluorinated scaffold can lead to more potent and selective herbicides and pesticides.[7][8] This intermediate serves in the creation of next-generation crop protection agents that aim for higher efficacy and better environmental profiles.[6]
- **Material Science:** The compound's structure can be incorporated into specialty polymers and resins to enhance properties like thermal stability and chemical resistance.[7]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Identification

The compound is classified with the following hazards:

- GHS07: Harmful/Irritant[3]
- Signal Word: Warning[3]

Hazard Statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Recommended Handling and Storage

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9]
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3]
If dusts are generated, a NIOSH-approved respirator may be necessary.[9]

Handling:

- Avoid breathing dust, fumes, or vapors.[3]
- Wash hands thoroughly after handling.[3]
- Do not eat, drink, or smoke when using this product.[3]
- Keep container tightly closed when not in use.

Storage:

- Store in a cool, dry, and well-ventilated place.[\[10\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[\[3\]](#)
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[\[3\]](#) If irritation persists, seek medical attention.[\[11\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[3\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#) If eye irritation persists, get medical advice.

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